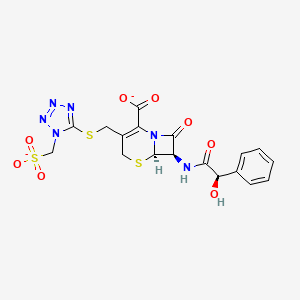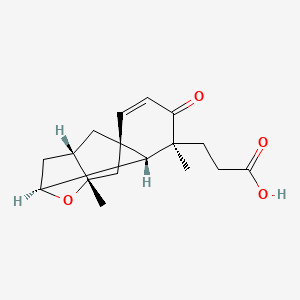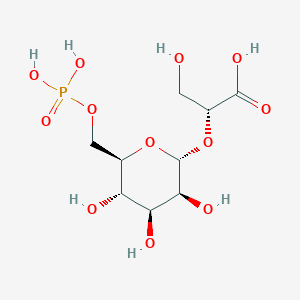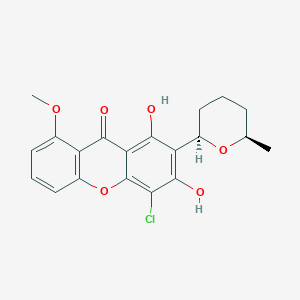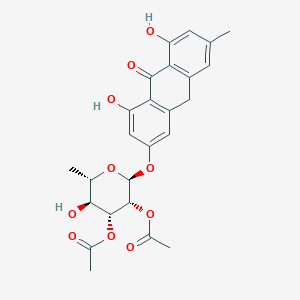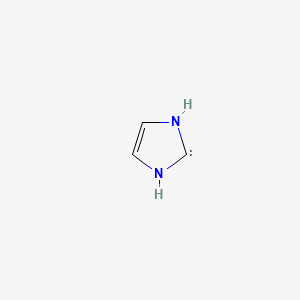
Triplatin tetranitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Triplatin Tetranitrate involves the coordination of platinum centers with amine ligands. The compound is formed by bridging two platinating units with a linker, specifically [trans-Pt(NH3)2]m-[H2N(CH2)6NH2]2. This central unit does not contribute to coordinative DNA binding but incorporates into the linker backbone a charge and hydrogen-bonding capacity, which dramatically increases DNA affinity .
Analyse Chemischer Reaktionen
Triplatin Tetranitrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: The platinum centers can undergo redox reactions, altering their oxidation states.
Substitution: The compound can participate in substitution reactions where ligands around the platinum centers are replaced by other ligands.
Common reagents used in these reactions include various amines and nitrates, and the major products formed are typically DNA adducts that inhibit DNA transcription and replication .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Triplatin Tetranitrate exerts its effects primarily through its interaction with DNA. It forms long-range {Pt,Pt} cross-links with DNA, which are structurally distinct from the short-range cross-links formed by cisplatin. These cross-links prevent DNA transcription and replication, leading to apoptosis (programmed cell death). The compound’s overall charge and hydrogen-bonding capacity significantly increase its DNA affinity, affecting the charge/lipophilicity balance and further increasing the distance between the two Pt-DNA-binding coordination spheres .
Vergleich Mit ähnlichen Verbindungen
Triplatin Tetranitrate is unique among platinum-based chemotherapeutic agents due to its tri-nuclear structure and long-range DNA cross-linking ability. Similar compounds include:
Cisplatin: A mononuclear platinum compound that forms short-range DNA cross-links.
Carboplatin: Another mononuclear platinum compound with a different side effect profile compared to cisplatin.
Oxaliplatin: A platinum compound used primarily for colorectal cancer, forming different DNA adducts compared to cisplatin and carboplatin.
This compound remains the only “non-classical” platinum drug (not based on the cisplatin structure) to have entered human clinical trials .
Eigenschaften
CAS-Nummer |
172903-00-3 |
|---|---|
Molekularformel |
C12H50Cl2N14O12Pt3 |
Molekulargewicht |
1238.8 g/mol |
IUPAC-Name |
azane;hexane-1,6-diamine;platinum(2+);dichloride;tetranitrate |
InChI |
InChI=1S/2C6H16N2.2ClH.4NO3.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;4*2-1(3)4;;;;;;;;;/h2*1-8H2;2*1H;;;;;6*1H3;;;/q;;;;4*-1;;;;;;;3*+2/p-2 |
InChI-Schlüssel |
RMFNGLHOFHJMHN-UHFFFAOYSA-L |
SMILES |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
Kanonische SMILES |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
Synonyme |
((trans-PtCl(NH3)2)2(trans-Pt(NH3)2(NH2(CH2)6NH2)2))(NO3)4 BBR 3464 BBR-3464 BBR3464 triplatin tetranitrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


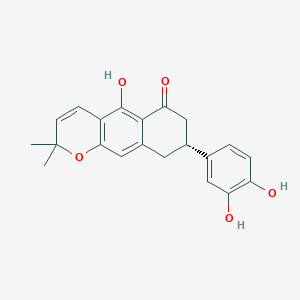

![Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261472.png)
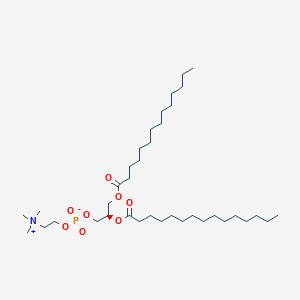
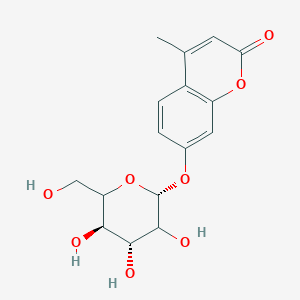
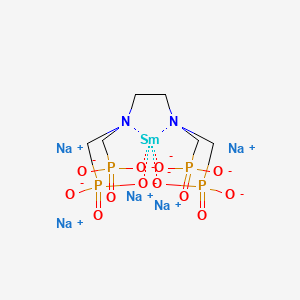
![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)
